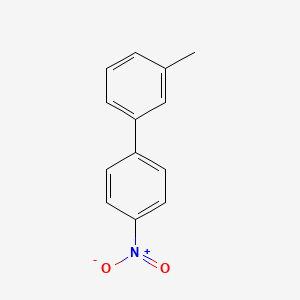

1-Methyl-3-(4-nitrophenyl)benzene

CAS No.: 952-21-6

Cat. No.: VC2450897

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952-21-6 |

|---|---|

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | 1-methyl-3-(4-nitrophenyl)benzene |

| Standard InChI | InChI=1S/C13H11NO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9H,1H3 |

| Standard InChI Key | FKXLIELPNYJMJR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

1-Methyl-3-(4-nitrophenyl)benzene (CAS: 952-21-6) belongs to the class of substituted biphenyls with a nitro group. Its molecular structure consists of two benzene rings connected by a single bond, with a methyl group at position 1 of one ring and a nitro group at position 4 of the second ring.

Physical and Chemical Properties

The compound exhibits specific physicochemical characteristics that determine its behavior in various applications and reactions. The following table summarizes the key properties of 1-Methyl-3-(4-nitrophenyl)benzene:

| Property | Value |

|---|---|

| IUPAC Name | 1-methyl-3-(4-nitrophenyl)benzene |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| CAS Number | 952-21-6 |

| Physical State | Solid at room temperature |

| Structure | Two connected benzene rings with methyl and nitro substituents |

| Canonical SMILES | CC1=CC(=CC=C1)C2=CC=C(C=C2)N+[O-] |

The nitro group (-NO₂) in the compound contributes to its electron-withdrawing properties, which affects the electron density distribution across the molecule. This electronic characteristic plays a crucial role in its reactivity and potential biological interactions.

Structural Characteristics

The compound's structure features:

-

A toluene-like moiety with a methyl group at position 1

-

A second benzene ring substituted with a nitro group at position 4

-

The connection between the two rings at position 3 of the first ring

This configuration creates a molecule with distinct electronic and steric properties that influence its chemical behavior and interactions with biological systems. The positioning of the nitro group in the para position of the second benzene ring is particularly important for its electronic properties and potential applications in various reactions.

Synthesis Methods

Several synthetic routes can be employed to produce 1-Methyl-3-(4-nitrophenyl)benzene, with cross-coupling reactions being among the most efficient approaches. These methods typically involve the formation of carbon-carbon bonds between appropriately substituted aromatic precursors.

Cross-Coupling Reactions

One of the most common methods for synthesizing 1-Methyl-3-(4-nitrophenyl)benzene involves palladium-catalyzed cross-coupling reactions. These synthetic approaches typically utilize boronic acids or other organometallic reagents as coupling partners .

A general synthetic procedure follows this pattern:

-

A suitable aryl halide (such as 3-bromotoluene)

-

An appropriate coupling partner (such as 4-nitrophenylboronic acid)

-

A palladium catalyst system

-

A base (typically caesium carbonate or sodium tert-butoxide)

-

An appropriate solvent system

The reaction typically proceeds under mild conditions (40-80°C) for several hours to yield the desired product. Below is a representative synthetic approach based on methods described for similar compounds:

-

Aryl halide and 4-nitrophenylboronic acid are combined in the presence of a palladium catalyst

-

The reaction mixture is heated in a suitable solvent with a base

-

The product is isolated through extraction and purification by flash chromatography

For example, using a procedure similar to those described for related compounds, the synthesis might proceed as follows:

An oven-dried reaction vessel equipped with a magnetic stirring bar is charged with caesium carbonate (1.4 equiv.), 4-nitrophenylboronic acid (1.2 equiv.), and 3-bromotoluene (1 equiv.). After evacuating and filling with an inert gas, degassed ethanol is added, and the mixture is heated to 40°C. A freshly prepared solution of palladium catalyst (0.005 equiv.) is added, and the reaction is stirred for 4 hours at 40°C. After workup and purification, the desired product is obtained .

Alternative Synthesis Routes

Other potential synthetic routes may include:

-

Nitration of 3-methylbiphenyl

-

Suzuki-Miyaura coupling of 3-methylphenylboronic acid with 1-bromo-4-nitrobenzene

-

Direct C-H activation and functionalization strategies

The choice of synthetic route depends on the available starting materials, required purity, scale of production, and environmental considerations. Modern approaches increasingly focus on developing more sustainable and efficient methods with reduced waste generation and milder reaction conditions .

Chemical Reactivity

1-Methyl-3-(4-nitrophenyl)benzene exhibits reactivity patterns influenced by both the methyl and nitro substituents, making it versatile for various chemical transformations.

Reactions at the Nitro Group

The nitro group is particularly susceptible to reduction reactions, which can transform it into other functional groups:

-

Reduction to amine: The nitro group can be reduced to an amino group using reducing agents like hydrogen with palladium catalyst or tin(II) chloride in hydrochloric acid. This reduction produces 1-methyl-3-(4-aminophenyl)benzene, which is useful for further functionalization.

-

Nucleophilic aromatic substitution: The nitro group activates the aromatic ring toward nucleophilic substitution reactions, potentially allowing replacement with other functional groups under appropriate conditions.

Reactions at the Methyl Group

The benzylic position (methyl group) is reactive toward various transformations:

-

Benzylic oxidation: The methyl group can be oxidized to form the corresponding aldehyde, carboxylic acid, or other oxygenated derivatives.

-

Benzylic halogenation: The compound can undergo halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) to form benzylic halides, which are versatile intermediates for further transformations.

-

Benzylic functionalization: Various C-H activation strategies can be employed to introduce functionality at the benzylic position.

The presence of both functional groups in the molecule creates opportunities for selective transformations and the development of complex molecular architectures.

Biological Activity and Applications

Industrial and Research Applications

1-Methyl-3-(4-nitrophenyl)benzene serves as an important intermediate in organic synthesis, particularly for the preparation of more complex molecular structures. Its applications include:

-

Intermediate in chemical synthesis: The compound can be transformed into various derivatives through reactions at the nitro and methyl groups.

-

Precursor for pharmaceuticals: Upon reduction of the nitro group, the resulting amine can be used in the synthesis of pharmaceutical compounds.

-

Material science applications: The compound and its derivatives may find applications in the development of functional materials, such as dyes and pigments.

-

Research tool: It serves as a model compound for studying the effects of substituents on aromatic systems and their reactivity patterns.

Related Compounds and Comparative Analysis

Structural Analogs

Several compounds share structural similarities with 1-methyl-3-(4-nitrophenyl)benzene but differ in the position of substituents or the nature of the functional groups. The following table compares key related compounds:

These structural analogs offer insights into the structure-activity relationships and how minor changes in structure can significantly impact chemical reactivity and biological properties .

Structure-Activity Relationships

The positioning of substituents on the aromatic rings significantly affects the compound's properties:

-

Position effects: The meta-para arrangement in 1-methyl-3-(4-nitrophenyl)benzene creates a specific electronic distribution that differs from its isomers.

-

Substituent effects: The electron-withdrawing nitro group and the electron-donating methyl group create an electronic push-pull system that influences reactivity.

-

Biological implications: The specific arrangement of functional groups determines how the molecule interacts with biological targets, potentially affecting its bioactivity profile .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume